1,1-Difluorospiro[2.5]octane-4-carboxylic acid
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Overview
Description
1,1-Difluorospiro[2.5]octane-4-carboxylic acid is a fluorinated organic compound with the molecular formula C9H12F2O2. It is characterized by a spirocyclic structure, where a fluorinated octane ring is fused with a carboxylic acid group.
Preparation Methods
The synthesis of 1,1-Difluorospiro[2.5]octane-4-carboxylic acid typically involves the introduction of fluorine atoms into the spirocyclic structure. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial production methods may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and improved safety. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
1,1-Difluorospiro[2.5]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the spirocyclic structure can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters, while reduction can produce alcohols .
Scientific Research Applications
1,1-Difluorospiro[2.5]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1,1-Difluorospiro[2.5]octane-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atoms in the spirocyclic structure can enhance binding affinity and selectivity for target molecules, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
1,1-Difluorospiro[2.5]octane-4-carboxylic acid can be compared to other fluorinated spirocyclic compounds, such as:
1,1-Difluorospiro[2.5]octane-5-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position, leading to variations in reactivity and applications.
1,1-Difluorospiro[2.5]octane-6-carboxylic acid:
trans-1,1-Difluorospiro[2.5]octane-6-carboxylic acid: A stereoisomer with different spatial arrangement of atoms, affecting its interactions with biological targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-difluorospiro[2.5]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQLWIHYMBYFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2(F)F)C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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